2-amino-4-(2-ethoxyphenyl)-7-methoxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a unique structure with an amino group, an ethoxyphenyl group, a methoxy group, and a cyanide group attached to a chromene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions One common method includes the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-ethoxyphenylacrylonitrile This intermediate is then subjected to cyclization with 4-methoxyphenol under acidic conditions to yield the chromene structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cancer and inflammation. The cyanide group plays a significant role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(2-METHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL ACETATE
Uniqueness
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-amino-4-(2-ethoxyphenyl)-7-methoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-7-5-4-6-13(16)18-14-9-8-12(22-2)10-17(14)24-19(21)15(18)11-20/h4-10,18H,3,21H2,1-2H3 |
InChI Key |
YCQVXGTZFUBBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)OC)OC(=C2C#N)N |
Origin of Product |
United States |
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